Superior Kinetic Lability in Catalytic Hydrodeoxygenation
In the hydrodeoxygenation of dibenzofuran on a Ni(111) surface, the five-membered ring opening of the intermediate 1,2,3,4-tetrahydrodibenzofuran exhibits a significantly lower activation energy compared to that of hexahydrodibenzofuran [1]. This indicates a more straightforward and kinetically favorable pathway for further transformation.
| Evidence Dimension | Activation energy (Ea) for five-membered ring opening |
|---|---|
| Target Compound Data | Ea = 0.71 eV |
| Comparator Or Baseline | Hexahydrodibenzofuran (Ea = 1.66 eV) |
| Quantified Difference | ΔEa = 0.95 eV (57% lower barrier) |
| Conditions | DFT calculations on Ni(111) surface |
Why This Matters
For researchers designing nickel-based hydrodeoxygenation catalysts for coal tar or biomass upgrading, 1,2,3,4-tetrahydrodibenzofuran is a superior model substrate that proceeds through a lower-energy pathway, enabling more efficient process optimization.
- [1] Xie, Z.-Z., Zhang, M., Wang, X.-B., Guo, L., Du, Z.-Y., & Li, W.-Y. (2021). Mechanism of dibenzofuran hydrodeoxygenation on the Ni (1 1 1) surface. Chinese Journal of Chemical Engineering, 42, 232-240. View Source
